molecular formula C13H15N3O2 B2909257 Tert-butyl 4-aminocinnoline-3-carboxylate CAS No. 2248360-84-9

Tert-butyl 4-aminocinnoline-3-carboxylate

Cat. No.: B2909257
CAS No.: 2248360-84-9
M. Wt: 245.282
InChI Key: PATZWHWTJLQIKG-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminocinnoline-3-carboxylate is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-aminocinnoline-3-carboxylate typically involves the reaction of cinnoline derivatives with tert-butyl esters. One common method is the condensation of 4-aminocinnoline-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere at room temperature to avoid any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-aminocinnoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cinnoline ring can be reduced to form dihydrocinnoline derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of cinnoline.

    Reduction: Dihydrocinnoline derivatives.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-aminocinnoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-aminocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cinnoline ring can interact with aromatic residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocinnoline-3-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic.

    Tert-butyl 4-nitrocinnoline-3-carboxylate: Contains a nitro group instead of an amino group, altering its reactivity and biological activity.

    4-Aminocinnoline-3-carboxamide: Has an amide group instead of an ester group, affecting its solubility and stability.

Uniqueness

Tert-butyl 4-aminocinnoline-3-carboxylate is unique due to the presence of both the tert-butyl ester and amino groups, which confer distinct chemical and biological properties. The tert-butyl group enhances the compound’s lipophilicity, improving its membrane permeability and bioavailability. The amino group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 4-aminocinnoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)11-10(14)8-6-4-5-7-9(8)15-16-11/h4-7H,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATZWHWTJLQIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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